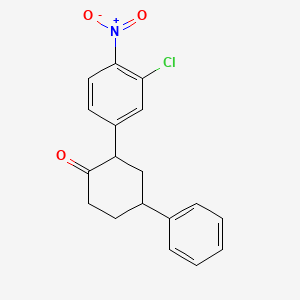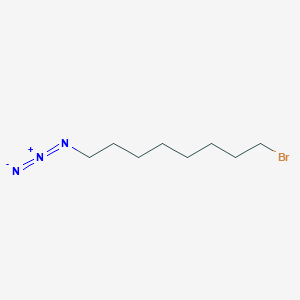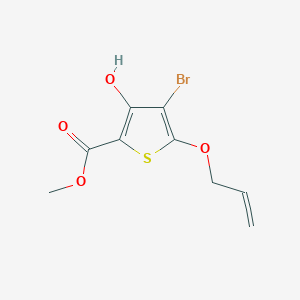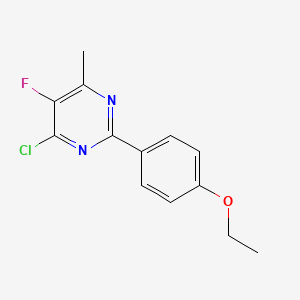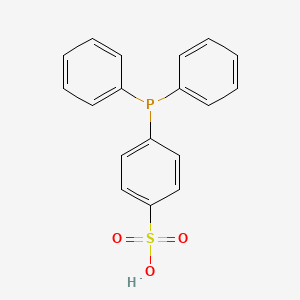
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is a fluorinated organic compound with the molecular formula C16H7F9. It is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane typically involves the fluorination of hexadecane. One common method is the electrochemical fluorination (ECF) process, where hexadecane is subjected to fluorine gas in the presence of an electrolyte, such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves maintaining a specific temperature and pressure, as well as using high-purity fluorine gas to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with a phenoxide can yield a fluorinated ether.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties can enhance the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, lubricants, and other applications requiring chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s high electronegativity and stability allow it to interact with various molecular pathways, influencing chemical reactions and biological processes.
Comparaison Avec Des Composés Similaires
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a higher degree of stability and resistance to chemical degradation, making it particularly valuable in applications requiring long-term stability and performance.
Propriétés
Numéro CAS |
106873-68-1 |
|---|---|
Formule moléculaire |
F(CF2)4(CH2)12H C16H25F9 |
Poids moléculaire |
388.35 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4-nonafluorohexadecane |
InChI |
InChI=1S/C16H25F9/c1-2-3-4-5-6-7-8-9-10-11-12-13(17,18)14(19,20)15(21,22)16(23,24)25/h2-12H2,1H3 |
Clé InChI |
PEUFNQDFGAXIBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



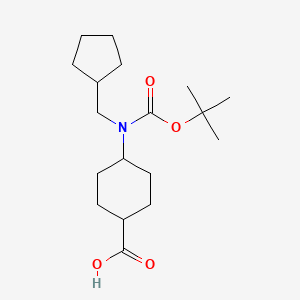


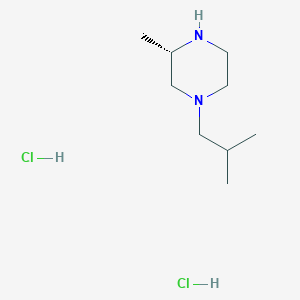
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
